

A Comparative Analysis of Myosin Light Chain Kinase (MLCK) Function Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myosin Light Chain Kinase*
Substrate (smooth muscle)

Cat. No.: *B15607583*

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and motility across a wide range of species. As a serine/threonine-specific protein kinase, its primary function is to phosphorylate the regulatory light chain of myosin II, a key event that initiates and modulates the actin-myosin interaction.[1] This guide provides a comparative study of MLCK function in key model organisms: human (*Homo sapiens*), mouse (*Mus musculus*), zebrafish (*Danio rerio*), fruit fly (*Drosophila melanogaster*), and nematode (*Caenorhabditis elegans*). Understanding the conserved and divergent features of MLCK across these species can provide valuable insights for basic research and the development of therapeutic agents targeting MLCK-related pathways.

I. Structural and Functional Overview

MLCKs are calcium/calmodulin (Ca²⁺/CaM)-dependent protein kinases, although Ca²⁺/CaM-independent isoforms exist, notably in *Drosophila*. [2] The core structure of MLCK typically comprises a central catalytic kinase domain, a regulatory domain that includes an autoinhibitory sequence, and a calmodulin-binding site. [1] The binding of Ca²⁺/CaM to its recognition site induces a conformational change that relieves the autoinhibition, allowing the kinase to phosphorylate its substrate. [1]

Beyond the core domains, MLCK isoforms can possess additional structural motifs, including immunoglobulin (Ig)-like and fibronectin type III (FN3) domains, which are involved in protein-

protein interactions and subcellular localization.[2] The diversity of MLCK isoforms, arising from alternative splicing of a single gene or from multiple genes, contributes to the tissue-specific and context-dependent regulation of myosin II activity.[2]

II. Comparative Data

A. Gene and Isoform Diversity

Species	Gene(s)	Key Isoforms	Notes
Human (Homo sapiens)	MYLK, MYLK2, MYLK3, MYLK4	Smooth muscle MLCK (smMLCK), non-muscle MLCK (nmMLCK), skeletal muscle MLCK (skMLCK), cardiac MLCK (cMLCK)	Multiple genes and alternative splicing generate significant isoform diversity with distinct tissue expression and functions. [1]
Mouse (Mus musculus)	Mylk, Mylk2, Mylk3, Mylk4	smMLCK, nmMLCK, skMLCK, cMLCK	Similar to humans, mice possess multiple MLCK genes and isoforms with tissue-specific expression patterns. [3] [4] An embryonic MLCK isoform has also been identified. [5] [6]
Zebrafish (Danio rerio)	mylk1a, mylk1b, mylk2, mylk3	Four orthologs of the three human MLCK genes have been identified.	mylk1a is notably expressed in thrombocytes and is essential for thrombus formation. [7] [8]
Fruit Fly (Drosophila melanogaster)	Stretchin-Mlck (Strn-Mlck)	Isoform-I, Isoform-II, Isoform-III	A single gene produces multiple isoforms through alternative splicing. Isoform-I and -II are Ca ²⁺ /CaM-dependent, while Isoform-III is Ca ²⁺ /CaM-independent. [2]

Nematode
(*Caenorhabditis
elegans*)

mlck-1

MLCK-1

A single gene
encodes MLCK-1,
which is crucial for the
contractility of the
spermatheca during
ovulation.[9]

B. Domain Architecture

A comparative analysis of the domain architecture reveals both conserved and divergent features. The catalytic kinase domain and the calmodulin-binding region are highly conserved, reflecting the fundamental mechanism of activation. However, the number and arrangement of additional domains, such as Ig-like and FN3 domains, vary between species and isoforms, suggesting differences in their regulatory interactions and subcellular targeting.

- Human/Mouse: Long-chain isoforms (nmMLCK) contain an extended N-terminus with multiple Ig-like domains that are absent in the short-chain (smMLCK) isoforms.
- *Drosophila*: The Strn-Mlck gene can produce a massive titin-like protein with numerous Ig and FN3 domains, in addition to shorter MLCK isoforms.[10]
- *C. elegans*: MLCK-1 possesses an N-terminal kinase domain and putative C-terminal calmodulin-binding domains.[9]

C. Kinetic Parameters

Directly comparable kinetic data across all five species is limited in the current literature. However, available data for specific isoforms provide valuable benchmarks.

Species & Isoform	Substrate	Km (μM)	Vmax or kcat	Reference
Chicken Gizzard smMLCK	Smooth Muscle RLC	~5-10	5-20 $\mu\text{mol}/\text{min}/\text{mg}$	[11]
Chicken Gizzard smMLCK	Non-muscle RLC	~5-10	-	[12]
Human cMLCK	MLC2v	~0.5	1.65 ± 0.10 $\text{mol}/\text{min}/\text{mol}$ kinase	[13]
Mouse Myosin VIIa	Actin	10.5 ± 1.7	$0.62 \pm 0.02 \text{ s}^{-1}$	[14]

RLC: Regulatory Light Chain; HMM: Heavy Meromyosin. kcat for chicken gizzard smMLCK with smooth muscle RLC is approximately 2-fold higher than with non-muscle RLC.[12]

D. Calmodulin Binding Affinity

The affinity of MLCK for calmodulin is a critical determinant of its sensitivity to intracellular calcium signals.

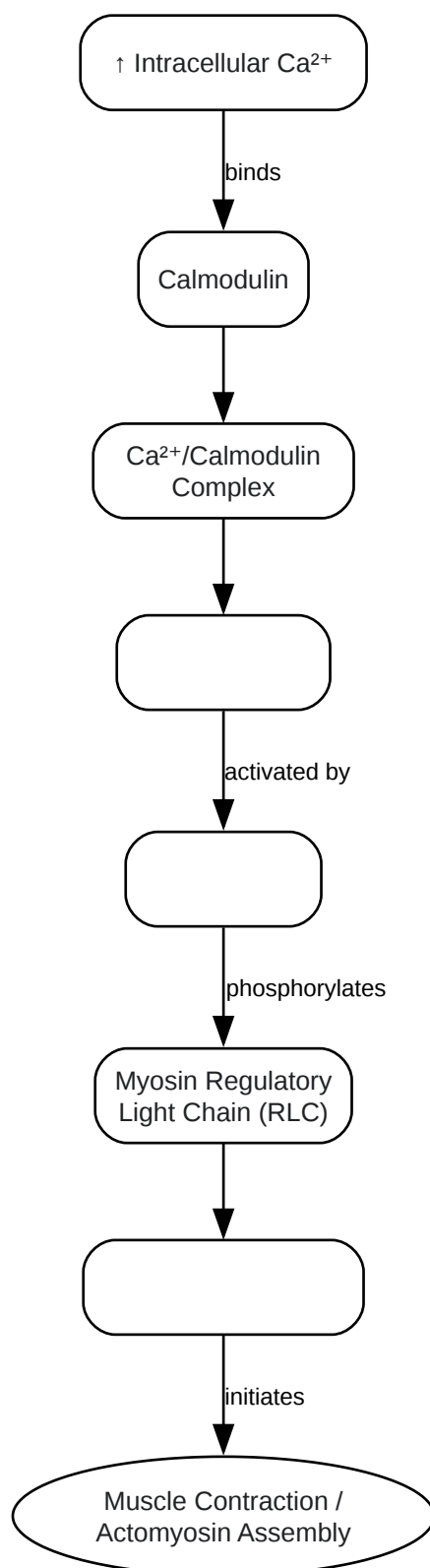
Species & Isoform	Kd for Calmodulin	Reference
Rabbit Skeletal Muscle MLCK	~1 nM (peptide inhibition Ki)	[15][16]
Rabbit Skeletal Muscle MLCK	$1.9 \times 10^7 \text{ M}^{-1}$ (Affinity)	[17]
Drosophila Calmodulin	< 0.2 nM (for WFF peptide)	[18]
Drosophila Calmodulin	1.6 nM (for FFW peptide)	[18]
C. elegans CMK-1	Ca ²⁺ /CaM binding enhances affinity for IMA-3 importin	[8][19]

E. Tissue Expression

Species	High Expression Tissues	Low/No Expression Tissues	Reference
Mouse	Smooth muscle (aorta, bladder, uterus), lung, liver, heart, skeletal muscle. Embryonic tissues show high expression of a 208-kDa isoform.	Adult skeletal muscle (for 220-kDa isoform).	[3][4][5]
Zebrafish	Thrombocytes (mylk1a), cardiac muscle (mylk3), skeletal muscle (mylk2).	-	[7]
Drosophila	Ubiquitous (Isoform-I), Muscle tissues (Isoform-III), Late pupa and adult specific (Isoform-II).	-	[2]
C. elegans	Pharynx, anal sphincter, vulval cells, spermatheca, uterus, sp-ut valve.	-	[9][20]

III. Signaling Pathways and Regulation

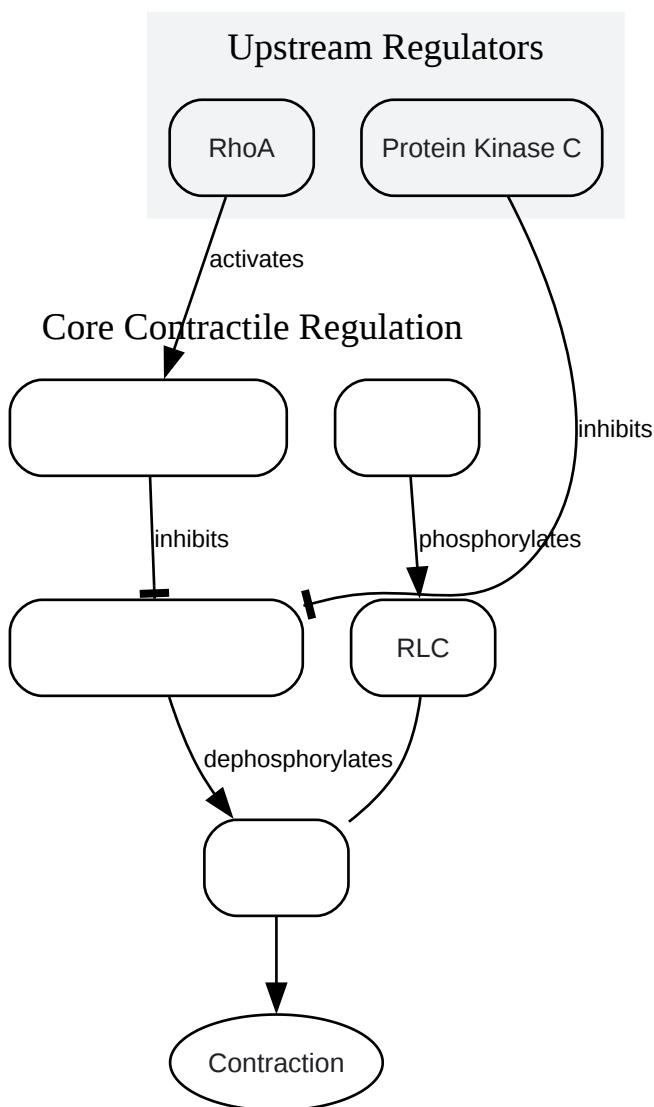
The canonical activation of MLCK by Ca^{2+} /CaM is a central regulatory mechanism. Upon an increase in intracellular Ca^{2+} concentration, Ca^{2+} binds to calmodulin, which then binds to and activates MLCK. This leads to the phosphorylation of the myosin regulatory light chain (RLC) and subsequent muscle contraction or cell motility.

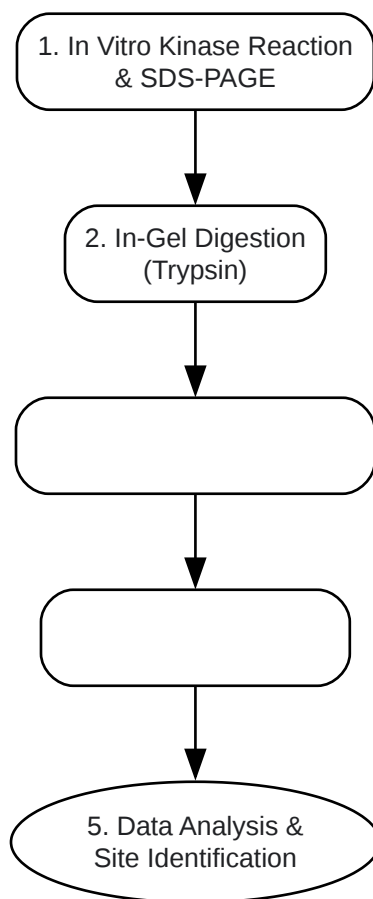


[Click to download full resolution via product page](#)

Figure 1. Canonical MLCK activation pathway.

Beyond this primary pathway, MLCK activity is also modulated by other signaling molecules, including Rho-associated kinase (ROCK) and Protein Kinase C (PKC). These kinases can indirectly influence MLCK activity by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates RLC, thereby sensitizing the contractile apparatus to Ca^{2+} .^[1]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of smooth muscle myosin light chain kinase by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single Drosophila melanogaster myosin light chain kinase gene produces multiple isoforms whose activities are differently regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Smooth muscle myosin light chain kinase expression in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of a Novel Myosin Light Chain Kinase in Embryonic Tissues and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of a novel myosin light chain kinase in embryonic tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mlck1a is expressed in zebrafish thrombocytes and an essential component for thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. The myosin light-chain kinase MLCK-1 relocates during *Caenorhabditis elegans* ovulation to promote actomyosin bundle assembly and drive contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: *Drosophila* stretchin-MLCK is a novel member of the Titin/Myosin light chain kinase family. [scholars.duke.edu]
- 11. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The Kinetic Mechanism of Mouse Myosin VIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the calmodulin-binding domain of skeletal muscle myosin light chain kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calmodulin binding to *Drosophila* NinaC required for termination of phototransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of calmodulin with skeletal muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of native structure by calcium binding site mutants of calmodulin upon binding of sk-MLCK target peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ca^{2+} /CaM binding to CaMKI promotes IMA-3 importin binding and nuclear translocation in sensory neurons to control behavioral adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Myosin Light Chain Kinase (MLCK) Function Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607583#comparative-study-of-mlck-function-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com